molecular formula C21H14N2O2 B145055 6-Nitro-2,4-diphenyl-quinoline CAS No. 138432-74-3

6-Nitro-2,4-diphenyl-quinoline

Cat. No. B145055
M. Wt: 326.3 g/mol
InChI Key: LXGCTGNEHPKAOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Nitro-2,4-diphenyl-quinoline is a chemical compound that has been extensively studied for its potential applications in various scientific fields. It is a quinoline derivative that has a nitro group on its 6th position and two phenyl groups attached to its 2nd and 4th positions.

Mechanism Of Action

The mechanism of action of 6-Nitro-2,4-diphenyl-quinoline is not fully understood. However, it has been suggested that it works by inhibiting the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death.

Biochemical And Physiological Effects

6-Nitro-2,4-diphenyl-quinoline has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and cause DNA damage. It has also been shown to have anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

One advantage of using 6-Nitro-2,4-diphenyl-quinoline in lab experiments is its well-established synthesis method. It is also relatively easy to work with and has a high purity. However, one limitation is that it can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for research involving 6-Nitro-2,4-diphenyl-quinoline. One area of interest is its potential use as a fluorescent probe for detecting DNA damage. Another area of interest is its potential use as an antibacterial or antifungal agent. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential use in cancer therapy.

Synthesis Methods

The synthesis of 6-Nitro-2,4-diphenyl-quinoline involves the reaction of 2-nitrobenzaldehyde and 4-nitrobenzaldehyde with aniline in the presence of a catalyst such as zinc chloride. The resulting product is then treated with acetic anhydride to obtain the final compound. This synthesis method has been well established and is commonly used in research laboratories.

Scientific Research Applications

6-Nitro-2,4-diphenyl-quinoline has been extensively studied for its potential applications in various scientific fields. It has been found to have antibacterial, antifungal, and antitumor properties. It has also been studied for its potential use as a fluorescent probe for detecting DNA damage.

properties

CAS RN

138432-74-3

Product Name

6-Nitro-2,4-diphenyl-quinoline

Molecular Formula

C21H14N2O2

Molecular Weight

326.3 g/mol

IUPAC Name

6-nitro-2,4-diphenylquinoline

InChI

InChI=1S/C21H14N2O2/c24-23(25)17-11-12-20-19(13-17)18(15-7-3-1-4-8-15)14-21(22-20)16-9-5-2-6-10-16/h1-14H

InChI Key

LXGCTGNEHPKAOP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

synonyms

6-Nitro-2,4-diphenyl-quinoline

Origin of Product

United States

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